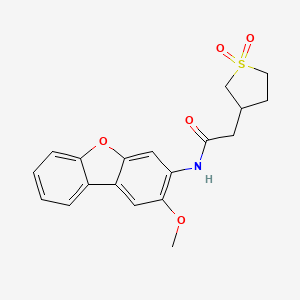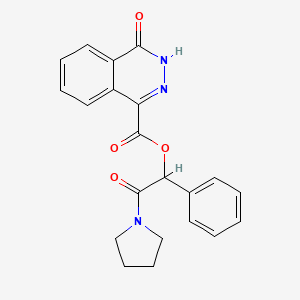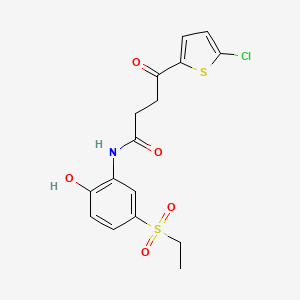
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide, also known as DTTMA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiol-based compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide works by breaking disulfide bonds between cysteine residues in proteins. This process involves the transfer of electrons from the thiol group in 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide to the disulfide bond, resulting in the formation of two thiol groups. This reaction can be reversed by the addition of an oxidizing agent, such as hydrogen peroxide.
Biochemical and Physiological Effects:
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress by reducing reactive oxygen species, and to enhance insulin secretion in pancreatic beta cells. Additionally, 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide in lab experiments is its ability to effectively reduce disulfide bonds in proteins, which can aid in the study of protein structure and function. However, 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide can also be toxic to cells at high concentrations, and its reducing properties can interfere with certain biochemical assays.
Orientations Futures
There are several potential future directions for research involving 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide. One area of interest is its potential use as a therapeutic agent for diseases characterized by oxidative stress, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer effects, and to determine its potential as a chemotherapeutic agent.
Méthodes De Synthèse
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide can be synthesized through a multistep process that involves the use of various reagents and catalysts. One common method involves the reaction of 2-bromoacetophenone with 3-methoxydibenzofuran in the presence of potassium carbonate and copper powder. This is followed by the reaction of the resulting product with thioacetic acid and sodium hydroxide to yield 2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide.
Applications De Recherche Scientifique
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. One area of interest is its ability to act as a reducing agent for disulfide bonds in proteins. This property makes it useful for studying the structure and function of proteins, as well as for the purification of recombinant proteins.
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxydibenzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-24-18-9-14-13-4-2-3-5-16(13)25-17(14)10-15(18)20-19(21)8-12-6-7-26(22,23)11-12/h2-5,9-10,12H,6-8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZHGSJQWOBABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(3-Chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone](/img/structure/B7550239.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)acetamide](/img/structure/B7550242.png)
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)
![3-[5-(dimethylsulfamoyl)-1-methylbenzimidazol-2-yl]-N-(1-propylpiperidin-4-yl)propanamide](/img/structure/B7550276.png)

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![[2-[methyl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550307.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550314.png)
![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7550351.png)

![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)